molecular formula C6H11NO B14898234 5-Azaspiro[2.4]heptan-1-ol

5-Azaspiro[2.4]heptan-1-ol

Cat. No.: B14898234
M. Wt: 113.16 g/mol
InChI Key: OASDWVGVFKSVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azaspiro[2.4]heptan-1-ol is a spirocyclic compound characterized by a nitrogen atom incorporated into a seven-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several methods exist for synthesizing 5-Azaspiro[2.4]heptan-1-ol. One notable method involves the synthesis of tert-butyl (7S)-5-azaspiro[2.4]heptan-7-ylcarbamate, which serves as an intermediate. This method utilizes readily available raw materials and follows a straightforward process, making it suitable for large-scale industrial production .

Industrial Production Methods

The industrial production of this compound typically involves optimizing reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the desired product with high optical purity .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.4]heptan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines .

Scientific Research Applications

5-Azaspiro[2.4]heptan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptan-1-ol involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can lead to enzyme inhibition or modulation of receptor activity, contributing to its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

5-azaspiro[2.4]heptan-2-ol

InChI

InChI=1S/C6H11NO/c8-5-3-6(5)1-2-7-4-6/h5,7-8H,1-4H2

InChI Key

OASDWVGVFKSVAY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.